N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide
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Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structural Overview
The compound features a pyrrolo[2,3-b]pyridine moiety fused with a benzo[d]isoxazole ring. This unique combination contributes to its biological activity by allowing interaction with various biological targets.
This compound primarily acts as an inhibitor of specific enzymes and receptors involved in critical signaling pathways. The following mechanisms are noted:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : The compound has shown potent inhibitory effects on FGFRs, which are crucial in various tumor types. This interaction disrupts downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
- Phosphodiesterase (PDE) Inhibition : Similar compounds have been reported to inhibit phosphodiesterase enzymes, particularly PDE4B. This inhibition can lead to increased intracellular cyclic AMP levels, further influencing cellular responses .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various studies. Key findings include:
- Antitumor Activity : In vitro studies demonstrated that the compound significantly inhibits the growth of cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Anti-inflammatory Properties : The compound has also been noted for its potential anti-inflammatory effects through modulation of cytokine release from macrophages .
- Selectivity : Research indicates that this compound exhibits selectivity for its targets, minimizing off-target effects commonly associated with broader-spectrum inhibitors .
Research Findings and Case Studies
Several studies have evaluated the pharmacological profile of this compound:
Study | Findings | Methodology |
---|---|---|
Study 1 | Demonstrated potent inhibition of FGFRs in cancer cell lines | In vitro assays measuring cell viability and apoptosis |
Study 2 | Showed anti-inflammatory effects via cytokine modulation | Macrophage activation assays |
Study 3 | Evaluated selectivity against a panel of receptors | Binding affinity assays |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is essential for assessing the therapeutic potential of this compound:
- Absorption : The compound exhibits favorable solubility profiles that enhance bioavailability.
- Metabolism : Initial studies suggest that it undergoes metabolic transformations typical for pyrrolopyridine derivatives, although specific pathways remain to be elucidated .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(13-16-15-6-1-2-7-17(15)25-22-16)20-10-4-11-23-12-8-14-5-3-9-21-19(14)23/h1-3,5-9,12H,4,10-11,13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYOAWJKTFFDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.